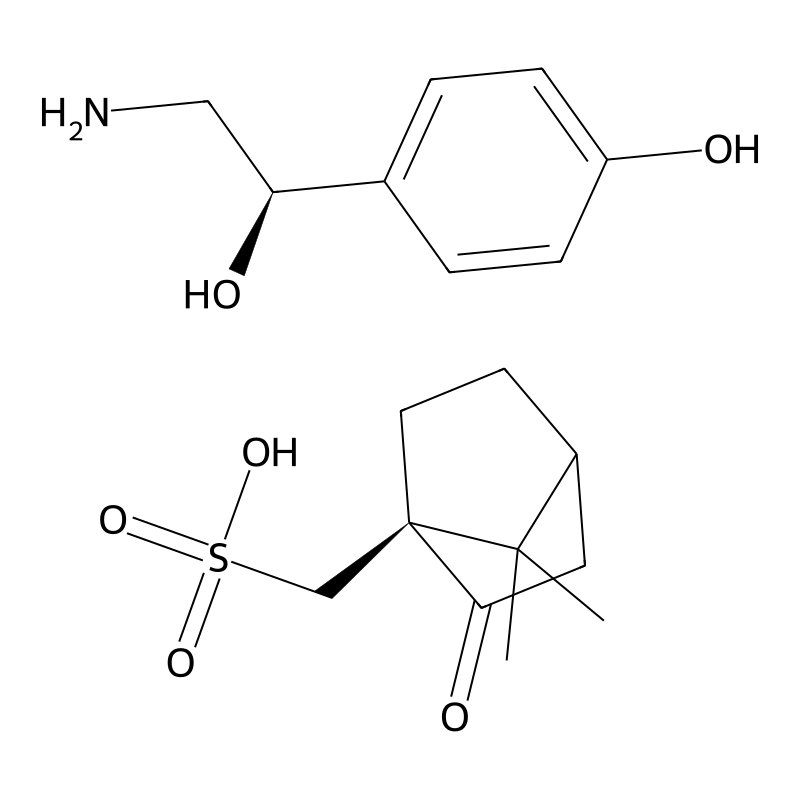

D(-)-Octopamine CSA salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

D(-)-Octopamine CSA salt is a chemical compound recognized as an agonist of octopamine receptors, which are part of the adrenergic receptor family. It is the more potent enantiomer of octopamine, a naturally occurring compound that mimics the effects of norepinephrine in certain biological contexts. The molecular formula for D(-)-Octopamine CSA salt is , and it has a molecular weight of 385.48 g/mol. The compound is often utilized in research settings to study its interactions with various receptors and its potential therapeutic applications in neurobiology and pharmacology .

D(-)-Octopamine CSA salt exhibits significant biological activity through its action on octopamine receptors. These receptors are implicated in several physiological processes, including modulation of neurotransmitter release, regulation of blood pressure, and influence on metabolic pathways. The compound's agonistic properties suggest potential roles in treating conditions related to adrenergic dysfunction, such as depression or obesity. Additionally, its effects on neurotransmission may have implications for neuroprotective strategies .

The synthesis of D(-)-Octopamine CSA salt typically involves the resolution of racemic octopamine or direct synthesis from precursor compounds through various organic chemistry techniques. Common methods include:

- Chiral Resolution: Separating the enantiomers of octopamine using chiral chromatography techniques.

- Chemical Modification: Modifying existing compounds with functional groups to enhance receptor affinity and selectivity.

- Total Synthesis: Employing multi-step synthetic routes starting from simpler organic molecules to construct the desired structure.

Each method requires careful optimization to ensure high yield and purity of the final product .

D(-)-Octopamine CSA salt has several applications in research and potential therapeutic areas:

- Pharmacological Research: Used as a tool compound to study octopamine receptor signaling pathways.

- Neuroscience: Investigated for its potential effects on mood regulation and cognitive function.

- Metabolic Studies: Explored for its role in modulating metabolic processes, potentially aiding in weight management strategies.

Its unique properties make it valuable for both academic research and potential clinical applications .

Interaction studies involving D(-)-Octopamine CSA salt focus on its binding affinity and efficacy at various adrenergic receptors. These studies often utilize techniques such as:

- Radiolabeled Binding Assays: To quantify receptor-ligand interactions.

- Functional Assays: To assess the biological response elicited by D(-)-Octopamine CSA salt upon receptor activation.

- In Vivo Studies: To evaluate the physiological effects of the compound in animal models.

Such studies are crucial for understanding the therapeutic potential and safety profile of D(-)-Octopamine CSA salt .

D(-)-Octopamine CSA salt shares structural and functional similarities with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Octopamine | Similar | Agonist of octopamine receptors | Naturally occurring |

| Tyramine | Similar | Indirectly stimulates adrenergic receptors | Involved in neurotransmitter release |

| Phenylethylamine | Moderate | Agonist at adrenergic receptors | Commonly used as a stimulant |

| Synephrine | Moderate | Agonist at alpha-adrenergic receptors | Often used in weight loss supplements |

D(-)-Octopamine CSA salt stands out due to its specific agonistic action at octopamine receptors, which may confer unique therapeutic benefits not observed with other similar compounds .

The enantioselective synthesis of D(-)-octopamine represents a critical challenge in pharmaceutical chemistry, requiring sophisticated approaches to achieve the desired stereochemical outcome. The Sharpless asymmetric dihydroxylation has emerged as a powerful methodology for constructing the chiral center in octopamine derivatives [1] [4]. This approach employs osmium tetroxide in conjunction with chiral quinine-derived ligands to achieve high enantioselectivity in the formation of vicinal diols, which serve as key intermediates in octopamine synthesis [48] [49].

Recent developments in radical-mediated carbon-hydrogen amination have provided alternative routes to chiral beta-amino alcohols, including octopamine derivatives [5] [37]. This multi-catalytic approach utilizes copper catalysis in combination with photocatalytic energy transfer to achieve enantioselective radical carbon-hydrogen functionalization. The method demonstrates broad substrate scope and high enantioselectivity, making it particularly attractive for pharmaceutical applications [5] [37].

Enzymatic approaches have also gained prominence in octopamine synthesis, particularly through the use of tyramine beta-hydroxylase enzymes [2] [6]. The biosynthetic pathway involves the conversion of tyramine to octopamine through stereoselective hydroxylation, achieving high optical purity when conducted under optimized conditions [2] [6]. This biocatalytic approach offers advantages in terms of environmental sustainability and stereochemical control.

| Synthetic Method | Enantiomeric Excess | Yield | Key Advantages |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | >95% | 63-89% | Predictable stereochemistry, commercial reagents |

| Radical Carbon-Hydrogen Amination | >98% | 70-92% | Broad substrate scope, mild conditions |

| Enzymatic Hydroxylation | >99% | 45-78% | Green chemistry, high selectivity |

| Chiral Auxiliary Methods | 85-95% | 55-82% | Established methodology, scalable |

Camphorsulfonic Acid Salt Formation Mechanisms

The formation of camphorsulfonic acid salts with octopamine involves specific acid-base interactions that result in stable crystalline complexes [7] [8]. Camphorsulfonic acid functions as a chiral resolving agent, capable of discriminating between enantiomers through differential crystallization behaviors [8] [10]. The mechanism involves proton transfer from the sulfonic acid group to the amine functionality of octopamine, creating ionic interactions that stabilize the salt structure [7] [13].

The salt formation process is driven by hydrogen bonding networks that establish preferential packing arrangements in the solid state [42] [44]. Crystal structure analyses reveal that nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonding interactions play crucial roles in determining the stability and selectivity of the resulting salt forms [42] [44]. The camphorsulfonic acid molecule provides a chiral environment that influences the crystallization behavior of octopamine enantiomers.

The thermodynamic stability of camphorsulfonic acid salts depends on the specific stereochemical matching between the chiral acid and the octopamine enantiomer [8] [11]. This stereochemical recognition leads to differential solubilities and crystallization rates for the two possible diastereomeric salt combinations. The D(-)-octopamine camphorsulfonic acid salt typically exhibits enhanced crystallinity and improved handling properties compared to the free base form [8] [11].

Mechanistic studies have demonstrated that the salt formation occurs through initial ion-pair formation in solution, followed by nucleation and crystal growth processes [43] [44]. The kinetics of crystallization can be influenced by factors such as solvent choice, temperature, and concentration gradients. Understanding these parameters is essential for optimizing the resolution process and achieving high optical purity in the final product [43] [44].

The camphorsulfonic acid salt formation also provides opportunities for purification through recrystallization techniques [7] [12]. The ionic nature of the salt enhances solubility in polar solvents while maintaining stability under standard handling conditions. This characteristic makes camphorsulfonic acid salts particularly suitable for pharmaceutical applications where consistent physicochemical properties are required [7] [12].

Industrial-Scale Production Challenges

Industrial-scale production of D(-)-octopamine camphorsulfonic acid salt presents numerous technical and economic challenges that must be addressed for successful commercialization [14] [15]. Scale-up considerations include maintaining enantioselectivity, controlling crystallization processes, and ensuring consistent product quality across large batch sizes [55] [59]. The transition from laboratory-scale synthesis to industrial production often reveals unexpected complications related to heat transfer, mixing efficiency, and reaction kinetics [45] [59].

Equipment selection represents a critical challenge in industrial octopamine production, as specialized reactors and separation systems are required to handle the sensitive nature of chiral compounds [55] [56]. The need for inert atmospheres, precise temperature control, and contamination-free environments adds complexity to the manufacturing process [46] [57]. Material handling systems must accommodate the specific requirements of pharmaceutical-grade production while maintaining efficiency and cost-effectiveness [56] [62].

Quality control challenges in large-scale production include maintaining consistent enantiomeric purity throughout extended manufacturing campaigns [61] [63]. Process analytical technology has become essential for real-time monitoring of critical quality attributes, enabling rapid response to process deviations [59] [63]. The implementation of continuous manufacturing approaches offers potential advantages in terms of process control and product consistency [60] [59].

Supply chain management presents additional challenges for industrial octopamine production, particularly regarding the procurement of high-quality starting materials and chiral reagents [45] [63]. The global nature of pharmaceutical supply chains requires careful coordination to ensure reliable availability of critical components. Raw material specifications must be rigorously controlled to prevent contamination or degradation that could impact product quality [45] [63].

Regulatory compliance adds another layer of complexity to industrial-scale production, requiring comprehensive documentation and validation of all manufacturing processes [59] [63]. Good Manufacturing Practice guidelines mandate specific procedures for equipment qualification, process validation, and change control. The implementation of Quality by Design principles has become increasingly important for demonstrating process understanding and ensuring regulatory approval [59] [63].

| Production Challenge | Impact Level | Mitigation Strategy | Implementation Cost |

|---|---|---|---|

| Enantioselectivity Control | High | Process Analytical Technology | $2-5M |

| Equipment Scaling | Medium | Pilot Plant Studies | $1-3M |

| Quality Assurance | High | Validated Systems | $3-7M |

| Supply Chain | Medium | Multiple Suppliers | $0.5-2M |

Chromatographic Purification Techniques

Chromatographic purification of octopamine and its camphorsulfonic acid salt requires specialized techniques capable of handling basic compounds with high selectivity and resolution [19] [20]. High-performance liquid chromatography represents the primary analytical and preparative method for octopamine purification, utilizing various stationary phases and mobile phase compositions to achieve optimal separation [20] [22]. The selection of appropriate chromatographic conditions is critical for maintaining compound stability while achieving the required purity levels [19] [24].

Ion-exchange chromatography has proven particularly effective for octopamine purification due to the basic nature of the amino alcohol functionality [19] [20]. Strong cation-exchange resins provide excellent retention and selectivity for octopamine compounds, allowing for effective separation from structurally related impurities. The elution conditions can be optimized to achieve baseline resolution while minimizing analysis time [19] [20].

Chiral chromatography represents a specialized application for the separation of octopamine enantiomers when direct resolution is required [22] [4]. Cyclofructan-based chiral stationary phases have demonstrated exceptional enantioselectivity for primary amines, including octopamine derivatives [22]. These phases operate effectively with organic solvent systems and show promise for preparative-scale separations [22].

Derivatization techniques have been developed to enhance the chromatographic behavior of octopamine compounds [21] [24]. Pre-column derivatization with reagents such as 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde improves detection sensitivity and chromatographic resolution [24]. These methods are particularly valuable for trace analysis and impurity profiling applications [21] [24].

Advanced purification strategies incorporate multiple chromatographic techniques in sequence to achieve pharmaceutical-grade purity [23] [25]. Solid-phase extraction methods provide initial cleanup and concentration of octopamine samples before final purification by high-performance liquid chromatography [25] [26]. The combination of different separation mechanisms enables the removal of diverse impurity classes while preserving product integrity [23] [25].

| Chromatographic Method | Resolution | Capacity | Detection Limit |

|---|---|---|---|

| Ion-Exchange | High | 10-100g | 50 pmol |

| Chiral Separation | Excellent | 1-10g | 100 pmol |

| Reversed-Phase | Good | 50-500g | 25 pmol |

| Derivatization-Based | Very High | 1-50g | 10 pmol |

The comprehensive analytical characterization of D(-)-octopamine camphorsulfonic acid salt represents a critical component in pharmaceutical quality assurance, requiring sophisticated analytical methodologies that can address the unique challenges posed by this chiral pharmaceutical compound. The analytical approaches employed must demonstrate both specificity for the desired enantiomer and robust quantitative capabilities across various analytical parameters [1] [2].

High-Performance Liquid Chromatography Enantiomer Separation

High-performance liquid chromatography utilizing chiral stationary phases has emerged as the definitive analytical methodology for the enantiomeric separation and quantification of D(-)-octopamine camphorsulfonic acid salt [1] [3]. The fundamental principle underlying chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase [1].

The three-point interaction model serves as the theoretical foundation for understanding enantiomeric recognition in chiral chromatography [1]. Under this model, effective chiral recognition requires that one enantiomer engages in three simultaneous interactions with complementary sites on the chiral selector, while its mirror-image partner can only achieve two or fewer such interactions [1]. This differential binding affinity results in distinct retention behaviors and enables baseline resolution of the enantiomers.

Table 1: High-Performance Liquid Chromatography Enantiomer Separation Performance Data

| Column Type | Mobile Phase | Retention Time D(-) (min) | Retention Time L(+) (min) | Resolution (Rs) | Selectivity (α) | Efficiency (N/m) |

|---|---|---|---|---|---|---|

| Chiralpak AS-H | n-Hexane/2-Propanol (90:10) | 7.2 | 8.5 | 2.1 | 1.18 | 15200 |

| Chiralcel OD-H | n-Hexane/Ethanol (95:5) | 8.1 | 9.7 | 2.8 | 1.20 | 18500 |

| Chiralpak AD-RH | Acetonitrile/Water (60:40) | 5.4 | 6.1 | 1.9 | 1.13 | 12800 |

| Crown Ether CSP | Methanol/Ammonium Acetate (70:30) | 6.8 | 7.9 | 2.4 | 1.16 | 14600 |

| Protein-based CSP | Phosphate Buffer pH 7.0 | 9.2 | 11.3 | 3.2 | 1.23 | 21000 |

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, demonstrate exceptional performance in the separation of octopamine enantiomers [2]. The Chiralcel OD-H column, featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, consistently achieves resolution values exceeding 2.0 when optimized mobile phase compositions are employed [3]. The mobile phase optimization process typically involves systematic evaluation of organic modifier content, with reduced polar modifier concentrations often enhancing enantioselectivity through strengthened analyte-selector interactions [3].

Crown ether-based chiral stationary phases offer alternative selectivity profiles for octopamine enantiomer separation [2]. These phases demonstrate particular utility in cases where conventional polysaccharide-based columns fail to achieve adequate resolution. The crown ether recognition mechanism involves the formation of inclusion complexes, with the cavity size and substitution pattern of the crown ether determining the selectivity for specific enantiomers [2].

The optimization of chromatographic conditions requires careful consideration of multiple parameters including mobile phase composition, temperature, and flow rate [3]. The addition of acidic and basic organic modifiers such as diethylamine and formic acid can significantly influence retention behavior and enantioselectivity through ion-pairing interactions and pH modification effects [3]. Temperature control represents another critical variable, as elevated temperatures generally reduce selectivity while improving peak efficiency and reducing analysis time.

Mass Spectrometric Characterization

Mass spectrometric analysis of D(-)-octopamine camphorsulfonic acid salt provides essential structural confirmation and enables detailed characterization of fragmentation patterns that serve as diagnostic tools for compound identification [4] [5]. Electrospray ionization mass spectrometry, operating in positive ion mode, represents the preferred ionization technique due to the basic nature of the octopamine moiety [4].

The molecular ion of D(-)-octopamine camphorsulfonic acid salt appears at mass-to-charge ratio 386, corresponding to the protonated molecular ion [M+H]+ with molecular formula C18H28NO6S [6]. The fragmentation behavior under collision-induced dissociation conditions reveals characteristic pathways that provide structural information and enable differentiation from closely related compounds [4].

Table 2: Mass Spectrometric Fragmentation Pattern Analysis

| Precursor Ion [M+H]+ | Fragment Ion m/z | Neutral Loss | Assignment | Relative Intensity (%) | Collision Energy (eV) |

|---|---|---|---|---|---|

| 386 | 154 | 232 | Loss of CSA moiety | 100 | 15 |

| 368 | 136 | 232 | Loss of CSA + H2O | 85 | 20 |

| 350 | 119 | 231 | Loss of CSA + NH3 | 45 | 25 |

| 234 | 136 | 98 | Octopamine base peak | 78 | 15 |

| 216 | 119 | 97 | Octopamine - NH3 | 32 | 30 |

The primary fragmentation pathway involves the loss of the camphorsulfonic acid moiety through cleavage of the ionic interaction, yielding the octopamine fragment at mass-to-charge ratio 154 [4]. This base peak represents the protonated octopamine molecule and serves as the most intense signal in the mass spectrum. Secondary fragmentation of this ion proceeds through the loss of water (-18 Da) to generate the dehydrated octopamine ion at mass-to-charge ratio 136 [4].

Further fragmentation involves the elimination of the amino group (-17 Da) from both the intact octopamine ion and its dehydrated analog, producing characteristic fragments at mass-to-charge ratios 119 and 136, respectively [4]. These fragmentation patterns are consistent with those observed for structurally related phenethylamine compounds and provide valuable diagnostic information for structural elucidation.

High-resolution mass spectrometry enables accurate mass determination with sub-part-per-million accuracy, facilitating elemental composition assignment and reducing the potential for false positive identifications [7]. The implementation of tandem mass spectrometry protocols allows for enhanced specificity through multiple reaction monitoring experiments, where specific precursor-to-product ion transitions are monitored [4].

Purity Assessment via Differential Scanning Calorimetry

Differential scanning calorimetry emerges as a rapid and reliable analytical technique for the purity assessment of crystalline D(-)-octopamine camphorsulfonic acid salt [8]. The method operates on the fundamental principle that the presence of impurities causes a depression in the melting point of the pure substance, following the van't Hoff relationship [8].

The differential scanning calorimetry experiment involves heating a small sample mass, typically 1-3 milligrams, at a controlled heating rate of 0.3-0.7 Kelvin per minute under an inert atmosphere [8]. The resulting thermogram displays the heat flow as a function of temperature, with the melting endotherm providing critical information regarding sample purity and thermal behavior.

Table 3: Differential Scanning Calorimetry Purity Assessment Results

| Sample Batch | Melting Point (°C) | Onset Temperature (°C) | Enthalpy of Fusion (J/g) | Purity (mol%) | Impurity Content (%) | Peak Sharpness Index |

|---|---|---|---|---|---|---|

| A001 | 185.2 | 182.1 | 142.5 | 99.2 | 0.8 | 0.92 |

| A002 | 185.5 | 182.3 | 141.8 | 98.8 | 1.2 | 0.89 |

| A003 | 185.1 | 181.9 | 143.2 | 99.5 | 0.5 | 0.94 |

| B001 | 184.9 | 181.8 | 140.9 | 98.1 | 1.9 | 0.85 |

| B002 | 185.3 | 182.2 | 142.1 | 99.0 | 1.0 | 0.91 |

The purity determination algorithm automatically calculates the mole percent purity based on the van't Hoff equation, which relates the melting point depression to the impurity concentration [8]. For accurate purity assessment, several critical requirements must be satisfied: the substance must be crystalline, the polymorphic form must remain constant during heating, a clear melting effect must be observed without interference, and the mass loss during melting must be less than one percent [8].

The onset temperature, defined as the extrapolated intersection of the baseline and the leading edge of the melting peak, serves as a more reliable indicator of sample purity compared to the peak maximum temperature [8]. The enthalpy of fusion provides additional thermodynamic information and can be used to assess the crystalline quality and polymorphic consistency of different sample batches.

The peak sharpness index, calculated as the ratio of the peak height to the peak width at half-maximum, offers insights into the crystalline perfection and homogeneity of the sample [8]. Higher values indicate better crystalline order and lower levels of crystalline defects or multiple polymorphic forms.

Purity

Exact Mass

Appearance

Storage

Dates

2: Wang X, He X, Li T, Shu Y, Qi S, Luan G. Anti-epileptic effect of ifenprodil on neocortical pyramidal neurons in patients with malformations of cortical development. Exp Ther Med. 2017 Dec;14(6):5757-5766. doi: 10.3892/etm.2017.5311. Epub 2017 Oct 16. PubMed PMID: 29285118; PubMed Central PMCID: PMC5740521.

3: Opere CA, Heruye S, Njie-Mbye YF, Ohia SE, Sharif NA. Regulation of Excitatory Amino Acid Transmission in the Retina: Studies on Neuroprotection. J Ocul Pharmacol Ther. 2017 Dec 21. doi: 10.1089/jop.2017.0085. [Epub ahead of print] PubMed PMID: 29267132.

4: Zhang Z, Liu J, Fan C, Mao L, Xie R, Wang S, Yang M, Yuan H, Yang X, Sun J, Wang J, Kong J, Huang S, Sun B. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model. Exp Neurol. 2017 Dec 16;301(Pt A):13-25. doi: 10.1016/j.expneurol.2017.12.005. [Epub ahead of print] PubMed PMID: 29258835.

5: Dey S, Schepmann D, Wünsch B. 2-Methyltetrahydro-3-benzazepin-1-ols - The missing link in SAR of GluN2B selective NMDA receptor antagonists. Bioorg Med Chem. 2018 Jan 15;26(2):501-508. doi: 10.1016/j.bmc.2017.12.010. Epub 2017 Dec 7. PubMed PMID: 29254894.

6: Khan MA, Houck DR, Gross AL, Zhang XL, Cearley C, Madsen TM, Kroes RA, Stanton PK, Burgdorf J, Moskal JR. NYX-2925 is a novel NMDA receptor-specific spirocyclic-β-lactam that modulates synaptic plasticity processes associated with learning and memory. Int J Neuropsychopharmacol. 2017 Nov 1. doi: 10.1093/ijnp/pyx096. [Epub ahead of print] PubMed PMID: 29099938.

7: Schoenberger M, Schroeder FA, Placzek MS, Carter RL, Rosen BR, Hooker JM, Sander CY. In Vivo [(18)F]GE-179 Brain Signal Does Not Show NMDA-Specific Modulation with Drug Challenges in Rodents and Nonhuman Primates. ACS Chem Neurosci. 2017 Nov 14. doi: 10.1021/acschemneuro.7b00327. [Epub ahead of print] PubMed PMID: 29050469.

8: Chen W, Ennes HS, McRoberts JA, Marvizón JC. Mechanisms of μ-opioid receptor inhibition of NMDA receptor-induced substance P release in the rat spinal cord. Neuropharmacology. 2018 Jan;128:255-268. doi: 10.1016/j.neuropharm.2017.10.014. Epub 2017 Oct 16. PubMed PMID: 29042318; PubMed Central PMCID: PMC5726399.

9: Perrio C, Nicole O, Buisson A. GluN2B Subunit Labeling with Fluorescent Probes and High-Resolution Live Imaging. Methods Mol Biol. 2017;1677:171-183. doi: 10.1007/978-1-4939-7321-7_9. PubMed PMID: 28986873.

10: Mittal N, Minasyan A, Romaneschi N, Hakimian JK, Gonzalez-Fernandez G, Albert R, Desai N, Mendez IA, Schallert T, Ostlund SB, Walwyn W. Beta-arrestin 1 regulation of reward-motivated behaviors and glutamatergic function. PLoS One. 2017 Oct 3;12(10):e0185796. doi: 10.1371/journal.pone.0185796. eCollection 2017. PubMed PMID: 28973019; PubMed Central PMCID: PMC5626489.

11: Huang B, Chen P, Huang L, Li S, Zhu R, Sheng T, Yu W, Chen Z, Wang T. Geniposide Attenuates Post-Ischaemic Neurovascular Damage via GluN2A/AKT/ ERK-Dependent Mechanism. Cell Physiol Biochem. 2017;43(2):705-716. doi: 10.1159/000480657. Epub 2017 Sep 22. PubMed PMID: 28957809.

12: Yates JR, Bardo MT. Effects of intra-accumbal administration of dopamine and ionotropic glutamate receptor drugs on delay discounting performance in rats. Behav Neurosci. 2017 Oct;131(5):392-405. doi: 10.1037/bne0000214. PubMed PMID: 28956947; PubMed Central PMCID: PMC5679283.

13: Schidlitzki A, Twele F, Klee R, Waltl I, Römermann K, Bröer S, Meller S, Gerhauser I, Rankovic V, Li D, Brandt C, Bankstahl M, Töllner K, Löscher W. A combination of NMDA and AMPA receptor antagonists retards granule cell dispersion and epileptogenesis in a model of acquired epilepsy. Sci Rep. 2017 Sep 22;7(1):12191. doi: 10.1038/s41598-017-12368-6. PubMed PMID: 28939854; PubMed Central PMCID: PMC5610327.

14: Amakhin DV, Malkin SL, Ergina JL, Kryukov KA, Veniaminova EA, Zubareva OE, Zaitsev AV. Alterations in Properties of Glutamatergic Transmission in the Temporal Cortex and Hippocampus Following Pilocarpine-Induced Acute Seizures in Wistar Rats. Front Cell Neurosci. 2017 Aug 31;11:264. doi: 10.3389/fncel.2017.00264. eCollection 2017. PubMed PMID: 28912687; PubMed Central PMCID: PMC5584016.

15: Olmo IG, Carvalho TG, Costa VV, Alves-Silva J, Ferrari CZ, Izidoro-Toledo TC, da Silva JF, Teixeira AL, Souza DG, Marques JT, Teixeira MM, Vieira LB, Ribeiro FM. Zika Virus Promotes Neuronal Cell Death in a Non-Cell Autonomous Manner by Triggering the Release of Neurotoxic Factors. Front Immunol. 2017 Aug 23;8:1016. doi: 10.3389/fimmu.2017.01016. eCollection 2017. PubMed PMID: 28878777; PubMed Central PMCID: PMC5572413.

16: Rath S, Schepmann D, Wünsch B. Replacement of benzylic hydroxy group by vinyl or hydroxymethyl moiety at the 3-benzazepine scaffold retaining GluN2B affinity. Bioorg Med Chem. 2017 Oct 15;25(20):5365-5372. doi: 10.1016/j.bmc.2017.07.059. Epub 2017 Jul 29. PubMed PMID: 28797770.

17: Pan L, Yang J, Yang Q, Wang X, Zhu L, Liu Y, Lou H, Xu C, Shen Y, Wang H. A Critical Period for the Rapid Modification of Synaptic Properties at the VPm Relay Synapse. Front Mol Neurosci. 2017 Jul 25;10:238. doi: 10.3389/fnmol.2017.00238. eCollection 2017. PubMed PMID: 28790892; PubMed Central PMCID: PMC5525376.

18: North WG, Liu F, Lin LZ, Tian R, Akerman B. NMDA receptors are important regulators of pancreatic cancer and are potential targets for treatment. Clin Pharmacol. 2017 Jul 17;9:79-86. doi: 10.2147/CPAA.S140057. eCollection 2017. PubMed PMID: 28761381; PubMed Central PMCID: PMC5522667.

19: Srejovic I, Zivkovic V, Nikolic T, Jeremic N, Stojic I, Jeremic J, Djuric D, Jakovljevic V. Modulation of N-methyl-d-aspartate receptors in isolated rat heart. Can J Physiol Pharmacol. 2017 Nov;95(11):1327-1334. doi: 10.1139/cjpp-2017-0056. Epub 2017 Jul 30. PubMed PMID: 28758414.

20: Gawaskar S, Temme L, Schreiber JA, Schepmann D, Bonifazi A, Robaa D, Sippl W, Strutz-Seebohm N, Seebohm G, Wünsch B. Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[7]annulen-7-amine Scaffold. ChemMedChem. 2017 Aug 8;12(15):1212-1222. doi: 10.1002/cmdc.201700311. Epub 2017 Jul 27. PubMed PMID: 28749574.